Tissue Distribution Differentiation: JM6 vs. Brain-Penetrant KMO Inhibitors
JM6 is pharmacokinetically distinct from its close analog and putative active metabolite, Ro-61-8048. Following oral administration in mice, JM6 accumulates primarily in plasma (40 µM) with minimal brain penetration (119 nM), resulting in a plasma-to-brain ratio of ~336:1 [1]. In contrast, Ro-61-8048, a direct KMO inhibitor, shows more balanced tissue distribution but at much lower absolute concentrations (7 µM in plasma, 18 nM in brain) [1]. This peripheral restriction is the mechanistic basis for JM6's unique action, differentiating it from brain-penetrant KMO inhibitors such as CHDI-340246 (IC50 = 0.5 nM) [2].
| Evidence Dimension | Tissue distribution (Plasma:Brain ratio) |
|---|---|
| Target Compound Data | JM6: Plasma = 40 µM, Brain = 119 nM (Ratio ~336:1) |
| Comparator Or Baseline | Ro-61-8048: Plasma = 7 µM, Brain = 18 nM (Ratio ~389:1) |
| Quantified Difference | JM6 achieves >300-fold higher plasma concentration relative to brain; Ro-61-8048 achieves ~400-fold higher plasma concentration relative to brain. |
| Conditions | Mouse, 300 mg/kg oral dose, 5 h post-administration; n=5 [1]. |
Why This Matters
This confirms JM6's peripheral restriction, which is the basis of its unique experimental use; substituting a brain-penetrant inhibitor will fundamentally alter the study outcome.
- [1] Zwilling D, Huang SY, Sathyasaikumar KV, et al. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell. 2011;145(6):863-874. doi:10.1016/j.cell.2011.05.020 View Source
- [2] Mole DJ, et al. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nat Med. 2016;22(2):202-209. View Source
